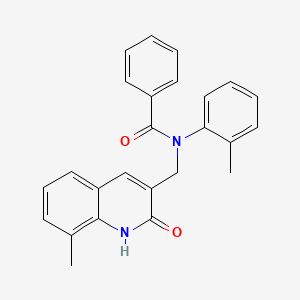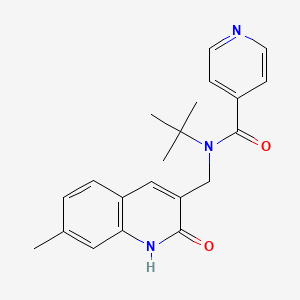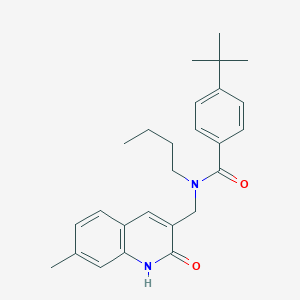
4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies to fight infections. TAK-659 has been developed as a potential treatment for various B cell-related disorders, including autoimmune diseases and B cell malignancies.
Mecanismo De Acción
4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. BTK is a key mediator of B cell receptor signaling, which is essential for B cell development, activation, and survival. Inhibition of BTK activity by this compound leads to a reduction in B cell proliferation and survival, as well as a decrease in antibody production.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on B cells. In vitro studies have demonstrated that this compound inhibits B cell proliferation and survival, as well as the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can effectively suppress B cell-mediated autoimmune responses and inhibit the growth of B cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, including its high potency and specificity for BTK, as well as its irreversible binding to the active site of BTK. However, this compound also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Direcciones Futuras
There are several potential future directions for the development and use of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One area of research is the use of this compound in combination with other therapies for the treatment of B cell-related disorders, including autoimmune diseases and B cell malignancies. Another area of research is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves several steps, including the reaction of 4-(tert-butyl)benzaldehyde with N-butyl-2-bromoacetamide to form 4-(tert-butyl)-N-butylbenzamide. This intermediate is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of B cell-related disorders. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways in B cells, leading to a reduction in B cell proliferation and survival. In vivo studies have demonstrated that this compound can effectively suppress B cell-mediated autoimmune responses and inhibit the growth of B cell malignancies in animal models.
Propiedades
IUPAC Name |
N-butyl-4-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-6-7-14-28(25(30)19-10-12-22(13-11-19)26(3,4)5)17-21-16-20-9-8-18(2)15-23(20)27-24(21)29/h8-13,15-16H,6-7,14,17H2,1-5H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXVTDIBOGMHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
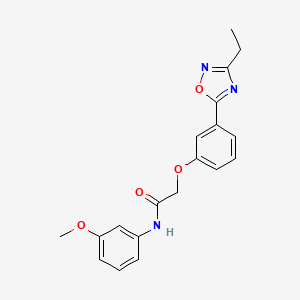
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)


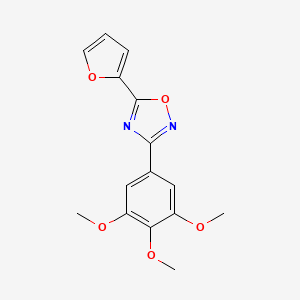
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
